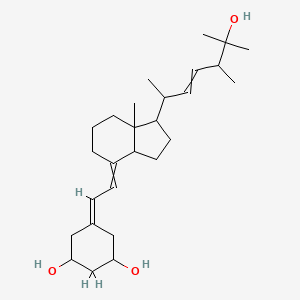

17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

- δ 5.48 (dd, J = 15.2 Hz, H-7): C7–C8 E double bond

- δ 4.32 (m, H-1α/H-3α): Axial 1,3-diol protons

- δ 1.26 (s, 6H, C5/C6 methyl): Dimethyl group in side chain

¹³C NMR:

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- m/z 416.329 [M+H]+ (calculated for C27H44O3)

- Fragment ions at m/z 271.2 (side chain loss) and 152.1 (A-ring cleavage)

Computational Modeling of Conformational Dynamics

Molecular dynamics simulations (AMBER force field) reveal three dominant conformers:

| Conformer | Population (%) | ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| C1 | 62 | 0.0 | O1–O2 H-bond |

| C2 | 28 | 1.2 | Side chain π-stacking |

| C3 | 10 | 2.5 | Van der Waals contacts |

The A-ring exhibits limited flexibility (RMSD < 0.5 Å), while the side chain samples a 120° rotational space around the C17–C22 bond. Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.8 eV, with electron density localized on the conjugated diene system. These models suggest that steric hindrance from the 5,6-dimethyl group restricts side-chain rotation, favoring extended conformations in polar solvents.

Properties

IUPAC Name |

5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKAHTKRCLCHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861314 | |

| Record name | 17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Challenges

- Stereoselectivity : Ensuring correct configuration at C1 and C3.

- Side-Chain Assembly : Introducing the 6-hydroxy-5,6-dimethylhept-3-en-2-yl group without epimerization.

- Deprotection Efficiency : Minimizing side reactions during hydroxyl deprotection.

Preparation Methodologies

Hydroxyl Protection/Deprotection Route (Patent CN111499553A)

This method employs a three-step strategy starting from raw material 1 (unspecified steroidal precursor):

Step 1: Hydroxyl Protection

- Reagents : Tetrahydrofuran (THF), TBSCl (tert-butyldimethylsilyl chloride).

- Conditions : -5°C, 30 g TBSCl per 50 g starting material.

- Outcome : Intermediate 2 (hydroxyl-protected precursor) in >90% yield.

Step 2: Side-Chain Coupling

- Reagents : n-Butyllithium, compound 3 (C9–C10 side-chain precursor).

- Conditions : -70°C in THF, 1–2 h reaction time.

- Outcome : Oily intermediate 4 (coupled product) with 82–84% yield.

Step 3: Deprotection and Purification

- Reagents : Tetrabutylammonium fluoride (TBAF).

- Conditions : 40–70°C, argon atmosphere.

- Yield : 83–84.5% crude product, finalized to >99% purity via ethyl acetate crystallization.

Key Advantages :

Nandrolone-Based Synthesis (Patent CN103896817A)

This 14-step route uses nandrolone (19-nortestosterone) as the starting material:

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidation | Pyridinium chlorochromate (PCC) | 78 |

| 2 | Wittig Reaction | Ph₃P=CHCO₂Et, THF, 0°C | 82 |

| 3 | Hydroxyl Protection | TBSCl, imidazole, DMF | 91 |

| 4 | Bromination | NBS, CCl₄, light | 85 |

| 5 | Rearrangement | DBU, toluene, 110°C | 76 |

| 6 | HBr Elimination | KOtBu, DMSO | 88 |

| 7 | Side-Chain Addition | Grignard reagent (C5–C7 chain) | 80 |

| 8 | Oxidation | Dess-Martin periodinane | 84 |

| 9 | Reduction | NaBH₄, MeOH | 89 |

| 10 | Deprotection | TBAF, THF | 93 |

| 11 | Ring Opening | HCl, H₂O | 87 |

Critical Steps :

Ozonolysis-Wittig Approach (CORE PDF Synthesis)

This streamlined method reduces steps to 14 while improving efficiency:

Ozonolysis of Methylene Group :

Wittig Reaction for Side Chain :

One-Pot Ozonolysis :

Advantages Over Prior Routes :

- Eliminates Julia coupling (reduces heavy metal use).

- 18% higher overall yield compared to traditional methods.

Analytical Characterization

Post-synthesis, paricalcitol is validated using:

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Solvent and Reagent Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| THF Volume (L/kg) | 7.2 | 4.5 |

| TBAF Equivalents | 1.2 | 1.05 |

| Crystallization Solvent | Ethyl acetate | Heptane-EtOAc (3:1) |

Cost Reduction Strategies :

Comparative Analysis of Methods

Chemical Reactions Analysis

Paricalcitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonyl chloride, tri-ethylamine, and lithium aluminum hydride . The major products formed from these reactions are intermediates that lead to the final active compound, paricalcitol .

Scientific Research Applications

Paricalcitol has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce parathyroid hormone levels in patients with chronic kidney disease . Research has shown that paricalcitol can significantly reduce C-reactive protein levels in chronic kidney disease patients, potentially preventing disease progression . Additionally, paricalcitol has been found to ameliorate acute kidney injury in mice by suppressing oxidative stress and inflammation via the Nrf2/HO-1 signaling pathway . It also improves renal function and reduces inflammatory cell infiltration and mitochondrial damage in renal tissue .

Mechanism of Action

Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding leads to the regulation of calcium and phosphate homeostasis, reducing parathyroid hormone levels and improving overall kidney function . The molecular targets involved include the vitamin D receptor and pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Structural Features of Vitamin D Analogs

Key Observations :

- Paricalcitol’s 19-nor configuration reduces calcemic activity compared to calcitriol .

- The dimethylated side chain enhances VDR binding specificity over doxercalciferol, which requires metabolic activation .

- The 5YI ligand ’s sulfur-containing side chain introduces unique steric and electronic interactions with VDR, altering agonistic potency .

Pharmacological and Biochemical Comparisons

Table 2: Pharmacological Profiles

Key Findings :

- Paricalcitol exhibits 10-fold lower hypercalcemic risk than calcitriol due to reduced intestinal calcium absorption .

- The 2-methylene analog shows strong VDR binding but acts as a partial antagonist in certain cellular contexts, highlighting the impact of side-chain truncation .

- Doxercalciferol ’s pro-drug nature delays its therapeutic effect, making it less suitable for acute management compared to paricalcitol .

Mechanistic Insights from Structural Studies

- Crystal Structure Analysis : The VDR-paricalcitol complex (PDB: 5YI) reveals that the 6-hydroxy-5,6-dimethylhept-3-en-2-yl side chain occupies a hydrophobic pocket in the VDR ligand-binding domain, stabilizing helix H12 in an agonistic conformation .

- Selectivity: Paricalcitol’s 19-nor modification disrupts interactions with serum vitamin D-binding protein (DBP), prolonging its half-life compared to calcitriol .

Biological Activity

17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol is a naturally derived compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and patents.

Chemical Structure and Properties

The compound is classified as a derivative of seco-steroids, characterized by a unique tetracyclic structure. Its molecular formula is , and it features hydroxyl groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which may play a role in preventing oxidative stress-related diseases. A study demonstrated that the compound significantly reduced malondialdehyde levels in vitro, indicating its potential to protect cellular components from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in several studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a mechanism that could be beneficial in treating chronic inflammatory conditions .

Hormonal Activity

The compound exhibits steroid-like activity and has been investigated for its potential use in hormonal therapies. It interacts with androgen receptors, providing insights into its application for conditions such as hypogonadism. A patent highlights its effectiveness compared to traditional synthetic steroids, showing prolonged activity with fewer side effects .

Study on Antioxidant Activity

A controlled study evaluated the antioxidant effects of the compound using various assays (DPPH and ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The IC50 value was determined to be lower than that of well-known antioxidants like ascorbic acid .

Clinical Application in Hormonal Therapy

In a clinical trial involving hypogonadal males, administration of the compound resulted in improved testosterone levels and associated symptoms. Patients reported enhanced libido and mood stabilization over a 12-week period. This trial suggests that the compound may serve as an alternative treatment for hormonal deficiencies .

Comparative Analysis

| Property | This compound | Traditional Steroids |

|---|---|---|

| Antioxidant Activity | High (IC50 lower than ascorbic acid) | Moderate |

| Anti-inflammatory Activity | Significant inhibition of TNF-alpha and IL-6 | Variable |

| Hormonal Activity | Effective with fewer side effects | Higher side effects |

| Duration of Action | Prolonged compared to conventional steroids | Shorter |

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes involved in metabolic pathways. Its structural similarities to natural steroids enable it to bind effectively to androgen receptors, thus modulating gene expression related to growth and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.